![molecular formula C7H13ClO2 B3124099 Propan-2-yl 4-chlorobutanoate CAS No. 3153-34-2](/img/structure/B3124099.png)
Propan-2-yl 4-chlorobutanoate
Overview
Description
Propan-2-yl 4-chlorobutanoate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Propan-2-yl 4-chlorobutanoate, also known as isobutyl 4-chlorobutanoate, is an ester compound with the molecular formula CHClO. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications. This article focuses on its biological activity, including antiviral properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Structure:
- Molecular Formula: CHClO
- SMILES Notation: CC(C)OC(=O)CCCCl
- Molecular Weight: 164.63 g/mol
This compound features a chlorobutanoate moiety, which is essential for its biological interactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the chlorine atom at the fourth position on the butanoate chain has been shown to enhance interactions with viral proteins, potentially increasing antiviral potency. In related studies, modifications in alkyl chain length and branching have also been linked to changes in biological activity.
Case Studies and Research Findings
-
Antiviral Screening:
A study conducted by Sokolova et al. synthesized various borneol derivatives and assessed their antiviral activity against VV. The findings indicated that structural modifications significantly impacted inhibitory efficacy, suggesting that similar approaches could be applied to this compound for enhanced antiviral properties . -
Toxicological Evaluation:
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related esters, cytotoxicity was measured alongside antiviral activity to determine therapeutic windows. Future investigations into this compound should include comprehensive toxicological evaluations to establish safe dosages for potential therapeutic use. -
Pharmacological Applications:
The potential applications of this compound extend beyond antiviral properties. Its structural characteristics may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration in areas such as anti-inflammatory or analgesic therapies.
Properties
IUPAC Name |
propan-2-yl 4-chlorobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHPPXYHXKRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305169 | |
Record name | 1-Methylethyl 4-chlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-34-2 | |
Record name | 1-Methylethyl 4-chlorobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3153-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 4-chlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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